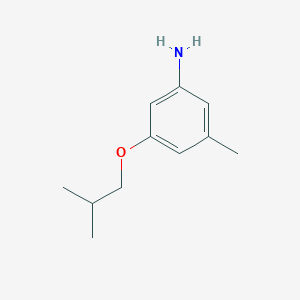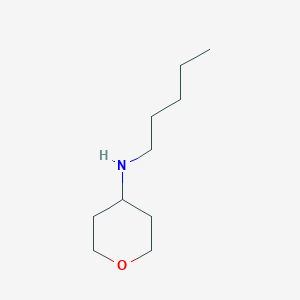
2,2,3-Trimethyl-4-pentenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethylpent-4-enal is an organic compound with the molecular formula C8H14O It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trimethylpent-4-enal can be achieved through several methods. One common approach involves the aldol condensation of 2,2,3-trimethylbutanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2,3-trimethylpent-4-enal may involve the catalytic hydrogenation of 2,2,3-trimethylpent-4-en-2-one. This process uses a metal catalyst, such as palladium or platinum, under hydrogen gas pressure to reduce the ketone to the corresponding aldehyde.
Types of Reactions:
Oxidation: 2,2,3-Trimethylpent-4-enal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products:
Oxidation: 2,2,3-Trimethylpentanoic acid.
Reduction: 2,2,3-Trimethylpent-4-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethylpent-4-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functional group.
Wirkmechanismus
The mechanism of action of 2,2,3-trimethylpent-4-enal involves its reactivity as an aldehyde. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including condensation, addition, and polymerization. The compound can interact with biological molecules, such as proteins and nucleic acids, through covalent bonding, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
- 2,2,4-Trimethylpent-3-enal
- 2,2,4-Trimethylpent-4-enal
- 2,2,3-Trimethylbutanal
Comparison: 2,2,3-Trimethylpent-4-enal is unique due to the position of its double bond and the presence of three methyl groups on the carbon chain. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, 2,2,4-trimethylpent-3-enal has the double bond in a different position, affecting its reactivity and the types of reactions it can undergo.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2,2,3-trimethylpent-4-enal |
InChI |
InChI=1S/C8H14O/c1-5-7(2)8(3,4)6-9/h5-7H,1H2,2-4H3 |
InChI-Schlüssel |
CGJMHDFLIGBWTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)C(C)(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


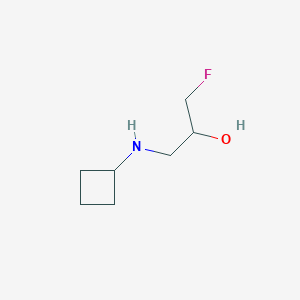

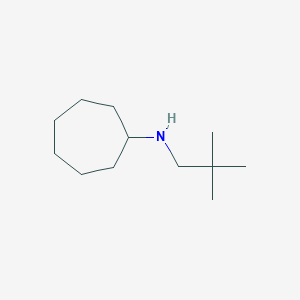


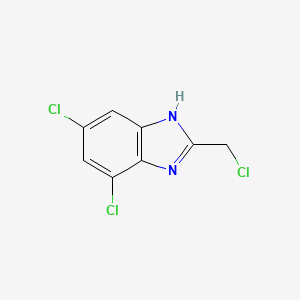

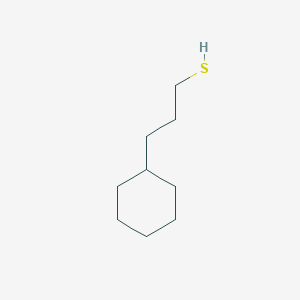
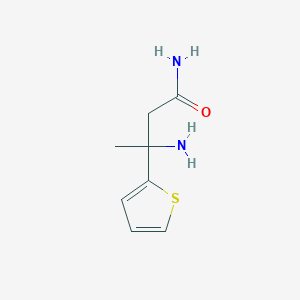
![2-{[(3-Hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13307282.png)
![4-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13307288.png)

